Boc-leu-ser-thr-arg-mca

Descripción general

Descripción

Synthesis Analysis

Boc-Leu-Ser-Thr-Arg-MCA is synthesized by automated solid-phase peptide synthesis (SPPS). The peptide is assembled on a resin, and each amino acid is added one at a time. The final product is cleaved from the resin, and the N-terminal Boc protecting group is removed through acidolysis.Molecular Structure Analysis

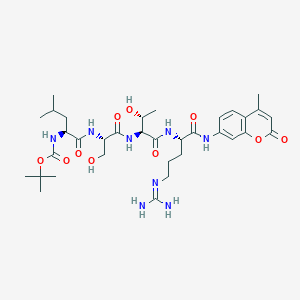

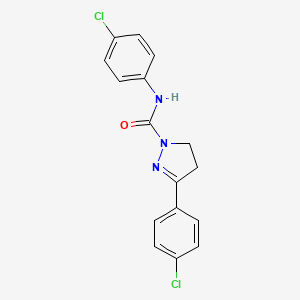

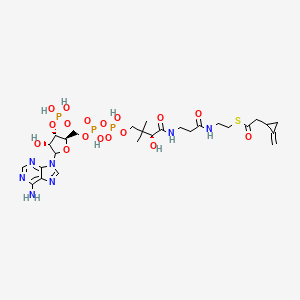

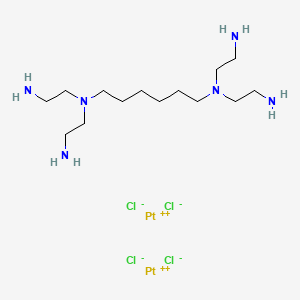

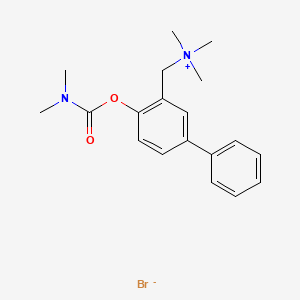

The molecular formula of Boc-Leu-Ser-Thr-Arg-MCA is C34H52N8O10. It has a molecular weight of 732.8 g/mol. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis

Boc-Leu-Ser-Thr-Arg-MCA is a substrate for various proteases. When the substrate is cleaved by a protease, it releases a fluorophore that can be detected and measured.Physical And Chemical Properties Analysis

Boc-Leu-Ser-Thr-Arg-MCA is a crystalline, white powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile.Aplicaciones Científicas De Investigación

Activated Protein C (APC) Substrate

Boc-leu-ser-thr-arg-mca: is widely used as a substrate for Activated Protein C (APC) , a serine protease enzyme that plays a crucial role in the regulation of blood coagulation . The peptide’s structure allows APC to cleave it, releasing a fluorophore that can be quantified through fluorescence to measure the enzyme’s activity. This application is essential for understanding and manipulating the blood clotting cascade in therapeutic contexts.

Proteasome Activity Assay

This peptide also serves as a substrate to assess the trypsin-like activity of the proteasome . The proteasome is a protein complex responsible for degrading unwanted or damaged proteins by proteolysis, a process vital for maintaining cellular homeostasis. The peptide’s cleavage by the proteasome’s trypsin-like activity allows researchers to study the proteasome’s function in various diseases, including cancer and neurodegenerative disorders.

Enzyme Kinetics and Inhibition Studies

Researchers utilize Boc-leu-ser-thr-arg-mca to perform enzyme kinetics and inhibition studies. By observing how various factors affect the rate of reaction when this peptide is used as a substrate, scientists can identify potential protease inhibitors, which are valuable in developing new medications for conditions such as hypertension and thrombosis.

Blood Plasma Assays

The peptide is instrumental in assays designed to measure components in blood plasma, particularly in the context of vitamin K-dependent proteins . These proteins are essential for blood coagulation, and assays using Boc-leu-ser-thr-arg-mca can help in the diagnosis and monitoring of disorders related to blood clotting.

Purification of Proteins

In the purification process of proteins, especially those involved in coagulation, Boc-leu-ser-thr-arg-mca is used to assay the activity of protein C . This ensures that the purification process is effective and that the protein retains its functional properties.

Biogeochemical Carbon Cycle Studies

While not directly mentioned in the search results, peptides similar to Boc-leu-ser-thr-arg-mca can be used to study microbial extracellular hydrolytic enzymes . These enzymes play key roles in the biogeochemical carbon cycle by degrading organic matter in aquatic ecosystems. Understanding these processes is crucial for ecological and environmental research.

Safety And Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Ser-Thr-Arg-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[a]acridine](/img/structure/B1217974.png)